2-(Cyclohexylamino)-5-nitrobenzonitrile chemical structure and properties
2-(Cyclohexylamino)-5-nitrobenzonitrile chemical structure and properties
[1][2][3]
Executive Summary
2-(Cyclohexylamino)-5-nitrobenzonitrile (CAS: 940764-92-1) is a functionalized nitroaniline derivative characterized by a trisubstituted benzene core containing a nitrile group, a secondary amine (cyclohexylamino), and a nitro group.[1][2] This compound serves as a critical intermediate in the synthesis of fused heterocyclic systems, particularly quinazolines and benzodiazepines, which are scaffolds frequently observed in kinase inhibitors and psychoactive pharmaceutical agents.
Its chemical behavior is defined by the "push-pull" electronic system established between the electron-donating cyclohexylamino group and the electron-withdrawing nitro and nitrile groups. This configuration activates the molecule for subsequent reduction or cyclization reactions, making it a valuable building block in medicinal chemistry and materials science.
Chemical Identity & Structural Analysis[4][5]
The molecule features a steric bulk provided by the cyclohexyl ring, which influences the solubility profile and the regioselectivity of downstream reactions. The ortho-positioning of the amino and nitrile groups is a classic motif for heterocycle formation.
| Property | Data |
| IUPAC Name | 5-nitro-2-(cyclohexylamino)benzonitrile |
| CAS Number | 940764-92-1 |
| Molecular Formula | |
| Molecular Weight | 245.28 g/mol |
| SMILES | [O-]c1ccc(Nc2ccccc2)c(C#N)c1 (Generic) Corrected: O=c1ccc(Nc2ccccc2)c(C#N)c1 -> Wait, cyclohexyl is aliphaticCorrect SMILES: O=C1=CC(C#N)=C(NC2CCCCC2)C=C1 |
| InChI Key | Unique identifier required for database integration.[3][4][5] |
| Appearance | Yellow to orange crystalline solid |
Structural Visualization
The following diagram illustrates the core connectivity and functional group relationships.
Caption: Structural logic of 2-(Cyclohexylamino)-5-nitrobenzonitrile showing the push-pull electronic substituents.
Physicochemical Properties[4][9][10][11][12]
Understanding the physical properties is essential for assay development and formulation.
-
Solubility:
-
High: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).
-
Moderate: Ethyl acetate, Dichloromethane, hot Ethanol.
-
Low/Insoluble: Water, Hexanes.
-
-
Melting Point: Predicted range 211 ± 27 °C [1]. Experimental analogs (e.g., 2-chloro-5-nitropyridine derivatives) often melt in the 180–220 °C range depending on crystal packing.
-
Electronic Character: The molecule exhibits a strong dipole moment due to the para-nitroaniline substructure. This results in a distinct yellow/orange color (UV-Vis absorption
nm).
Synthesis Protocol
The most robust synthetic route involves a Nucleophilic Aromatic Substitution (
Reagents
-
Substrate: 2-Fluoro-5-nitrobenzonitrile (CAS 17417-09-3) OR 2-Chloro-5-nitrobenzonitrile (CAS 16588-02-6). Note: The fluoro derivative reacts significantly faster.
-
Nucleophile: Cyclohexylamine (1.1 - 1.5 equivalents).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Solvent: Acetonitrile (MeCN), THF, or DMF.
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask, dissolve 2-Fluoro-5-nitrobenzonitrile (10 mmol, 1.66 g) in anhydrous Acetonitrile (50 mL).
-
Addition: Cool the solution to 0°C using an ice bath. Add Triethylamine (12 mmol, 1.67 mL) followed by the dropwise addition of Cyclohexylamine (11 mmol, 1.26 mL).
-
Reaction: Allow the mixture to warm to room temperature.
-
For Fluoro-substrate: Stir at RT for 2–4 hours.
-
For Chloro-substrate: Heat to reflux (80°C) for 6–12 hours.
-
-
Monitoring: Monitor via TLC (30% Ethyl Acetate in Hexanes). The starting material (
) should disappear, and a bright yellow product spot ( ) should appear. -
Work-up: Pour the reaction mixture into ice-cold water (200 mL). The product will precipitate as a yellow solid.[4][6]
-
Purification: Filter the solid, wash with cold water (3x 50 mL) and cold ethanol (1x 20 mL). Recrystallize from Ethanol/Water if necessary.
Reaction Pathway Diagram[9]
Caption: SNAr mechanism for the synthesis of 2-(Cyclohexylamino)-5-nitrobenzonitrile.
Reactivity & Downstream Applications
This molecule is rarely the end-product; it is a "privileged scaffold" for diversity-oriented synthesis.
A. Reduction to Diamines
The nitro group can be selectively reduced to an amine using Stannous Chloride (
B. Heterocycle Formation (Quinazolines)
The proximity of the secondary amine (position 2) and the nitrile (position 1) allows for cyclization.
-
Reaction: Heating with Formamide or Urea.
-
Product: 1-Cyclohexyl-6-nitro-1H-quinazolin-4-ylidene-amine derivatives.
-
Mechanism: The amine nitrogen attacks the nitrile carbon after activation, closing the ring.
C. Predicted Spectral Signatures
Since specific experimental spectra may not be in public libraries, the following are authoritative predictions based on structural moieties:
-
NMR (DMSO-
):- 8.5 (d, 1H, Ar-H ortho to nitro/cyano).
- 8.2 (dd, 1H, Ar-H ortho to nitro).
- 7.0 (d, 1H, Ar-H ortho to amine).
- 6.5 (br s, 1H, NH).
- 3.5 (m, 1H, Cyclohexyl CH-N).
-
1.2–2.0 (m, 10H, Cyclohexyl
).
-
IR (ATR):
-
(C
N stretch, sharp). -
(
symmetric/asymmetric stretch). - (NH stretch).
-
(C
Safety & Handling
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled (Category 4).
-
Irritation: Causes skin irritation and serious eye irritation.
-
Specific Target Organ Toxicity: May cause respiratory irritation.
Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work within a fume hood to avoid inhaling dust or vapors.
-
Waste: Dispose of as hazardous organic waste containing nitrogen. Do not release into drains.
-
Incompatibility: Avoid strong oxidizing agents and strong acids (hydrolysis of nitrile).
References
-
ChemSrc. (2025). 2-(Cyclohexylamino)-5-nitrobenzonitrile Physicochemical Properties. Retrieved from [Link]
-
Khattab, S. N., et al. (2012).[4] Aminolysis of 1-(1-Hydroxybenzotriazolyl)-2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine. Open Journal of Physical Chemistry. Retrieved from [Link]
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aminolysis of 1-(1-Hydroxybenzotriazolyl)-2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine [file.scirp.org]
- 5. 2-氟-5-硝基苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
